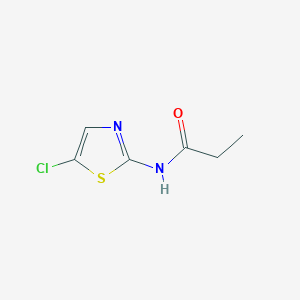

N-(5-chloro-1,3-thiazol-2-yl)propanamide

説明

N-(5-Chloro-1,3-thiazol-2-yl)propanamide is a heterocyclic organic compound characterized by a thiazole core substituted with a chlorine atom at the 5-position and a propanamide group at the 2-position. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties to the molecule. The chloro substituent enhances electrophilicity and may influence intermolecular interactions, such as hydrogen bonding or hydrophobic effects, which are critical for biological activity .

Synthetic routes for analogous compounds, such as N-(5-methyl-1,3-thiazol-2-yl)propanamide derivatives, involve reacting thiazol-2-amine derivatives with 3-bromopropanoyl chloride in a basic aqueous medium (e.g., 5% Na₂CO₃) to form electrophilic intermediates, which are subsequently coupled with nucleophilic heterocycles like oxadiazole-thiols .

特性

CAS番号 |

13808-36-1 |

|---|---|

分子式 |

C6H7ClN2OS |

分子量 |

190.65 g/mol |

IUPAC名 |

N-(5-chloro-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C6H7ClN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h3H,2H2,1H3,(H,8,9,10) |

InChIキー |

XMEIPRIOGBNKAJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=NC=C(S1)Cl |

正規SMILES |

CCC(=O)NC1=NC=C(S1)Cl |

他のCAS番号 |

13808-36-1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-chloro-2-thiazolylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(5-chloro-1,3-thiazol-2-yl)propanamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

N-(5-chloro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

類似化合物との比較

Alkaline Phosphatase Inhibition

Compounds 8a–h (oxadiazole-thiazole hybrids) exhibit potent alkaline phosphatase (ALP) inhibition, with IC₅₀ values ranging from 1.878 ± 0.07 mM (8d) to 3.112 ± 0.13 mM (8a) . The 4-methylphenyl-substituted derivative (8d) shows the highest activity, attributed to hydrophobic interactions with the enzyme’s active site. In contrast, the nitro group in 8h may introduce steric hindrance, reducing potency despite its electron-withdrawing effects .

The chloro substituent may enhance membrane permeability or modulate electronic effects, but further enzymatic assays are required to confirm this hypothesis.

Tyrosinase Inhibition

Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide), a structurally related thiazole-propanamide, inhibits human tyrosinase (hTYR) with IC₅₀ = 1.1 μM . The dihydroxyphenyl group is critical for chelating copper ions in the enzyme’s active site. In contrast, the chloro substituent in N-(5-chloro-1,3-thiazol-2-yl)propanamide lacks this chelating capability, likely rendering it inactive against hTYR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。